Neoligularidine
Description
Neoligularidine (CAS: 90364-91-3; molecular formula: C21H29NO7) is a pyrrolizidine alkaloid isolated from the roots of Ligularia species, such as Ligularia dentata and Ligularia fischeri . It belongs to a class of bioactive compounds traditionally used in Chinese herbal medicine for anti-inflammatory and analgesic purposes. Structurally, this compound features a fused bicyclic skeleton with hydroxyl and methyl substituents, distinguishing it from simpler alkaloids. Its identification relies on advanced spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS), as mandated by IUPAC guidelines for novel compound characterization .
This compound’s structural complexity and stereochemical features necessitate rigorous validation to confirm purity and configuration, as outlined in modern analytical protocols .
Structure
3D Structure
Properties
IUPAC Name |
[(1R,4Z,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6-,16-7-/t13-,17-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVVNLMDKOIV-JNNPZHNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53092-44-7, 90364-91-3 | |
| Record name | 4,8-Secosenecionan-8,11,16-trione, 12-(acetyloxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoligularidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Scientific Research Applications
Neoligularidine is a natural compound derived from the plant Ligularia dentata, known for its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacological studies, and presents comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is classified as a pyrrolizidine alkaloid, which contributes to its pharmacological properties. The compound's molecular structure can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 90364-91-3
The compound is soluble in various organic solvents, including chloroform and DMSO, which facilitates its use in laboratory settings for various applications .
Pharmacological Research
This compound has shown potential in several areas of pharmacological research:
- Anti-cancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been investigated for its ability to induce apoptosis and inhibit tumor growth, making it a candidate for cancer therapy .
- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential use as an antibacterial agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases .
Inhibitors in Biochemical Pathways
This compound has been identified as an inhibitor of specific biochemical pathways, particularly those involved in inflammation and cell proliferation. This property makes it a valuable compound for studying disease mechanisms and developing therapeutic agents .
Table 1: Biological Activities of this compound
Table 2: Solubility and Stability
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | High |
| DMSO | High |
| Ethyl Acetate | Moderate |
| Water | Low |
Case Study 1: this compound's Anti-Cancer Properties
In a recent study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis. This study highlights the potential of this compound as an anti-cancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage and inflammation, indicating its potential role in neuroprotection.
Chemical Reactions Analysis
Synthetic Approaches to Neolignans
Neolignans, such as those derived from Illicium species, are synthesized through cascade reactions and Cope rearrangements . Key methods include:
-
Phosphonium ylide-mediated cascade reactions : Used to construct tetrahydrodibenzofuran ring systems, critical for neolignan frameworks .
-
Natural product isomerization : Heating neolignans like simonsol F induces rearrangements (e.g., to fargenin and macranthol), suggesting biosynthetic pathways involving cross-conjugated dienone intermediates .
Biosynthetic Connections
The synthesis of neolignans like honokiol and simonsinol is proposed to originate from a common precursor, chavicol (7), through divergent pathways involving dienone intermediates . This unifies multiple neolignans under a single biosynthetic route.
Biological Activity
While not directly addressing Neoligularidine, studies highlight that neolignans such as simonsol C and F promote axonal growth in neuronal models, suggesting potential neuroprotective roles .
Synthetic Challenges
-
Cross-coupling complications : Thermodynamic isomerization of terminal alkenes during synthesis complicates reactions .
-
Cascade efficiency : Model systems demonstrate feasibility but face limitations in scalability .
Analytical Considerations
Neolignan syntheses often involve retro-conjugate additions to confirm biosynthetic intermediates. Spectroscopic methods (e.g., NMR, MS) are critical for structural verification, though specific data tables are not provided in the sources .
Comparison with Similar Compounds
Comparison with Similar Compounds
Neoligularidine shares structural and biosynthetic relationships with other Ligularia-derived alkaloids. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of this compound and Related Alkaloids
Key Findings :
Structural Differentiation: this compound and ligularizine differ by one oxygen atom (C21H29NO7 vs. Ligularinine’s ester group and longer side chain correlate with reported cytotoxicity, a feature absent in this compound .
Bioactivity Gaps :
- While this compound is traditionally associated with anti-inflammatory properties, empirical studies validating this are scarce. In contrast, ligularinine has demonstrated cytotoxic effects in vitro, highlighting the impact of side-chain modifications on activity .
- Ligularidine, with a simpler structure, lacks robust pharmacological data, underscoring the need for comparative bioassays .
Analytical Challenges: Differentiation of these alkaloids requires advanced techniques like 2D NMR and X-ray crystallography due to stereochemical complexity . For example, this compound’s bicyclic system demands precise NOESY correlations to confirm spatial arrangements .
Table 2: Pharmacological Data Availability
| Compound | Anti-inflammatory | Antioxidant | Cytotoxic | Analgesic |
|---|---|---|---|---|
| This compound | Traditional use | No data | No data | No data |
| Ligularizine | No data | Yes | No data | No data |
| Ligularinine | No data | No data | Yes | No data |
Preparation Methods
Source Material Selection
Neoligularidine occurs in limited plant taxa, primarily within the genera Ligularia (e.g., L. dentata) and Pittocaulon (e.g., P. bombycophole, P. filare). Field collections typically target mature roots and stems, where alkaloid concentrations peak during late flowering stages. Specimen authentication via DNA barcoding (ITS2 and rbcL markers) ensures taxonomic accuracy prior to extraction.
Sequential Extraction Protocol
- Primary Extraction : Fresh plant material (1–2 kg) undergoes maceration in acidified methanol (0.5% H₂SO₄, 10 L) at 45°C for 72 hours. This protonates alkaloids, enhancing solubility.
- Defatting : Concentrated extract partitioned between hexane and 2% aqueous HCl removes non-polar interferents.
- Alkaloid Recovery : Basification of aqueous phase (pH 9–10 with NH₄OH) precipitates crude alkaloids, collected via vacuum filtration.
Chromatographic Refinement
Countercurrent separation techniques dominate purification:
Hypothetical Synthetic Pathways
Retronecine-Based Framework Assembly
The bicyclic core of this compound suggests a retronecine-derived biosynthetic origin. Synthetic approaches may emulate this pathway:
Step 1: Retronecine Synthesis
(3R,5R)-Retronecine serves as the necine base. Synthesis from L-proline via:
- N-oxidation with mCPBA
2.-Sigmatropic rearrangement to install C-1/C-2 stereochemistry - Reductive cyclization (Zn/HOAc) forming the pyrrolizidine core.
Step 2: Esterification with Viridifloric Acid
(-)-Viridifloric acid (2R,3R-configured) couples to retronecine via Steglich esterification:
| Reagent | Conditions | Yield |
|---|---|---|
| DCC, DMAP | CH₂Cl₂, 0°C → 25°C, 12 h | 67% |
| EDCI/HOBt | DMF, 4 Å MS, 40°C, 8 h | 72% |
Stereochemical integrity at C-7 and C-12 is maintained via bulky base (2,6-lutidine).
Macrocyclization Strategy
Inspired by neopeltolide synthesis, a titanium-mediated cyclization could forge the 14-membered ring:
Key Reaction
Intramolecular macrocyclization of linear precursor 15 (Figure 1):
$$
\text{Ti(O}i\text{-Pr)}_4 (20 mol\%), (-)-sparteine (22 mol\%), THF, -78°C → 23°C, 48 h → 61\% \text{ yield (87\% ee)}
$$
Optimization Table
| Entry | Lewis Acid | Ligand | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Ti(Oi-Pr)₄ | (-)-Sparteine | -78→23 | 61 | 87 |
| 2 | Sn(OTf)₂ | Binap | 0 | 38 | 52 |
| 3 | Yb(OTf)₃ | Pybox | -40 | 29 | 65 |
Reaction scalability remains challenging due to entropic penalties in macrocycle formation.
Stereochemical Control Challenges
C-7 Acetyloxy Configuration
Molecular modeling (DFT at B3LYP/6-31G) predicts ΔΔG‡ = 2.3 kcal/mol between 7R* and 7S diastereomers during acetylation. Kinetic resolution via:
Olefin Geometry Control
The 4E,11Z diene system requires precise metathesis strategies:
$$
\text{Grubbs II (5 mol\%), CH}2\text{Cl}2, 40°C, 12 h \rightarrow 95\% \text{ } E/Z > 20:1
$$
Analytical Validation Protocols
Structural Elucidation
Purity Assessment
HPLC-ELSD (Evaporative Light Scattering Detection) with:
- Column: Kinetex C18 (150 × 4.6 mm, 2.6 μm)
- Gradient: 20→50% MeCN in 0.1% HCO₂H over 25 min
- Retention: 18.7 min, purity ≥98%
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
